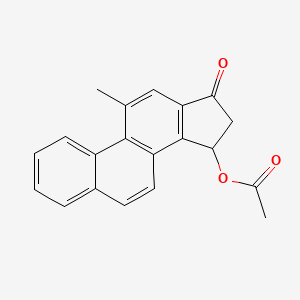
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate is a chemical compound known for its unique structure and properties It is a derivative of gonane, a polycyclic hydrocarbon, and features multiple double bonds and an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the gonane skeleton: This can be achieved through cyclization reactions.
Introduction of double bonds: This step involves dehydrogenation reactions.
Addition of the acetate group: This is usually done through esterification reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Cl₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.
Aplicaciones Científicas De Investigación
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate can be compared with other similar compounds, such as:
17-Oxogona-1(10),2,4,6,8,11,13-heptaen-15-yl acetate: This compound has a similar structure but lacks the methyl group at the 11th position.
11-Methyl-17-oxogona-1(10),2,4,6,8,11,13-heptaen-16-yl acetate: This compound has a similar structure but differs in the position of the acetate group.
The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and applications.
Propiedades
Número CAS |
55651-30-4 |
|---|---|
Fórmula molecular |
C20H16O3 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
(11-methyl-17-oxo-15,16-dihydrocyclopenta[a]phenanthren-15-yl) acetate |
InChI |
InChI=1S/C20H16O3/c1-11-9-16-17(22)10-18(23-12(2)21)20(16)15-8-7-13-5-3-4-6-14(13)19(11)15/h3-9,18H,10H2,1-2H3 |
Clave InChI |
BSLLWHAWVGHPGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(CC2=O)OC(=O)C)C3=C1C4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


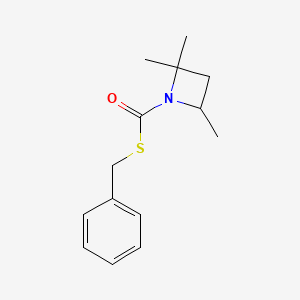
![Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-](/img/structure/B14632926.png)
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,3,4,5-tetrabromo-6-chlorobenzene)](/img/structure/B14632936.png)
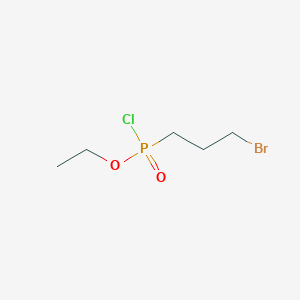
![3-Methyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14632950.png)
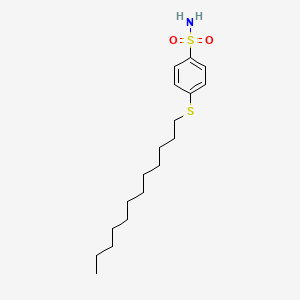
![1-[(Propan-2-yl)amino]-3-[(pyridazin-3-yl)oxy]propan-2-ol](/img/structure/B14632957.png)
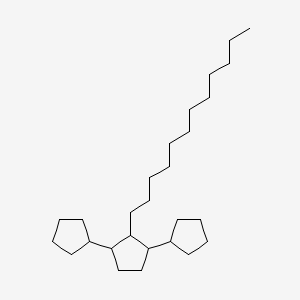
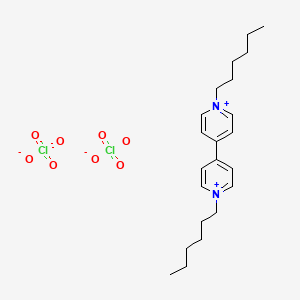
![disodium;5-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-[(Z)-2-[4-[(4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B14632969.png)
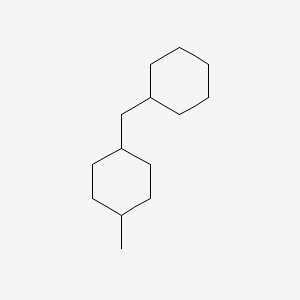
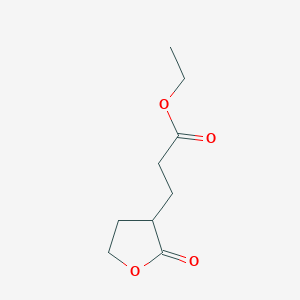
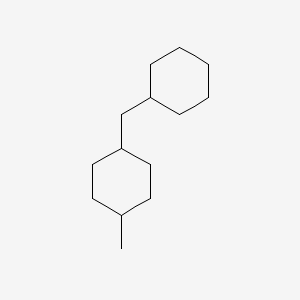
![(1S,6R)-8,8-Dichloro-1-methylbicyclo[4.2.0]octan-7-one](/img/structure/B14632989.png)
